
Neodymium--silver (1/1)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Neodymium–silver (1/1) is a compound formed by the combination of neodymium and silver in a 1:1 ratio. Neodymium is a rare-earth metal known for its strong magnetic properties, while silver is a precious metal with excellent electrical conductivity and antimicrobial properties. The combination of these two elements results in a compound with unique physical and chemical characteristics, making it valuable in various scientific and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The preparation of neodymium–silver (1/1) typically involves the direct reaction of neodymium and silver under controlled conditions. One common method is the co-precipitation technique, where neodymium and silver salts are dissolved in a suitable solvent and then precipitated by adding a reducing agent. The resulting precipitate is filtered, washed, and dried to obtain the neodymium–silver (1/1) compound.
Industrial Production Methods: In industrial settings, the production of neodymium–silver (1/1) may involve high-temperature solid-state reactions. Neodymium and silver powders are mixed in stoichiometric amounts and subjected to high temperatures in a vacuum or inert atmosphere to prevent oxidation. The reaction is typically carried out in a furnace, and the resulting product is cooled and processed to obtain the desired compound.
Analyse Des Réactions Chimiques
Types of Reactions: Neodymium–silver (1/1) can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Neodymium–silver (1/1) can be oxidized by exposure to oxygen or other oxidizing agents, leading to the formation of neodymium oxide and silver oxide.
Reduction: The compound can be reduced using hydrogen gas or other reducing agents, resulting in the formation of elemental neodymium and silver.
Substitution: Neodymium–silver (1/1) can participate in substitution reactions with halogens, forming neodymium halides and silver halides.
Major Products Formed:
Oxidation: Neodymium oxide (Nd2O3) and silver oxide (Ag2O).
Reduction: Elemental neodymium (Nd) and silver (Ag).
Substitution: Neodymium halides (e.g., NdCl3) and silver halides (e.g., AgCl).
Applications De Recherche Scientifique
Neodymium–silver (1/1) has a wide range of applications in scientific research due to its unique properties.
Chemistry:
- Used as a catalyst in various chemical reactions, including hydrogenation and oxidation processes.
- Employed in the synthesis of advanced materials with enhanced magnetic and electrical properties.
Biology:
- Investigated for its potential antimicrobial properties, particularly in the development of antibacterial coatings and medical devices.
Medicine:
- Explored for use in targeted drug delivery systems, where its magnetic properties can be utilized to direct therapeutic agents to specific sites in the body.
Industry:
- Utilized in the production of high-performance magnets for use in electric motors, generators, and other electronic devices.
- Applied in the development of advanced sensors and imaging technologies.
Mécanisme D'action
The mechanism by which neodymium–silver (1/1) exerts its effects is primarily related to its magnetic and antimicrobial properties.
Molecular Targets and Pathways:
Magnetic Properties: The strong magnetic field generated by neodymium–silver (1/1) can influence the behavior of nearby magnetic materials, making it useful in various industrial and medical applications.
Antimicrobial Properties: The silver component of the compound can disrupt bacterial cell membranes, interfere with cellular respiration, and inhibit the replication of microbial DNA, leading to the death of the bacteria.
Comparaison Avec Des Composés Similaires
Neodymium–iron (1/1): Known for its strong magnetic properties, but lacks the antimicrobial properties of silver.
Silver–copper (1/1): Exhibits good electrical conductivity and antimicrobial properties, but does not possess the strong magnetic properties of neodymium.
Neodymium–cobalt (1/1): Similar magnetic properties to neodymium–silver (1/1), but cobalt is less effective as an antimicrobial agent compared to silver.
Uniqueness: Neodymium–silver (1/1) stands out due to its combination of strong magnetic properties from neodymium and excellent antimicrobial properties from silver. This dual functionality makes it particularly valuable in applications where both magnetic and antimicrobial properties are desired.
Propriétés
Numéro CAS |
12002-81-2 |
|---|---|
Formule moléculaire |
AgNd |
Poids moléculaire |
252.11 g/mol |
Nom IUPAC |
neodymium;silver |
InChI |
InChI=1S/Ag.Nd |
Clé InChI |
CRLLGLJOPXYTLX-UHFFFAOYSA-N |
SMILES canonique |
[Ag].[Nd] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



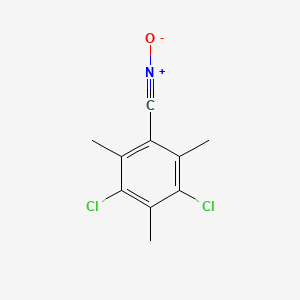
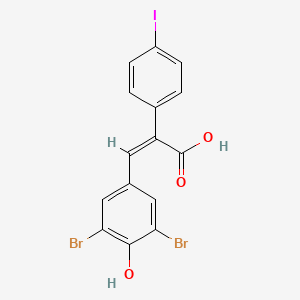

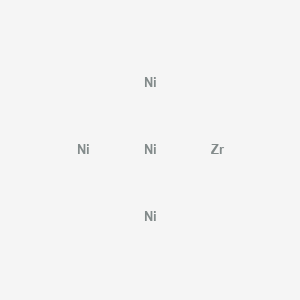
![2-[4-Hydroxy-2-methyl-5-(propan-2-yl)anilino]naphthalene-1,4-dione](/img/structure/B14727051.png)
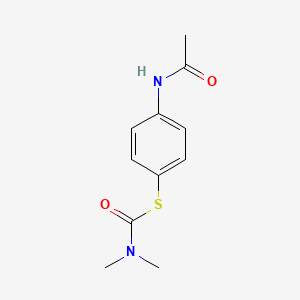

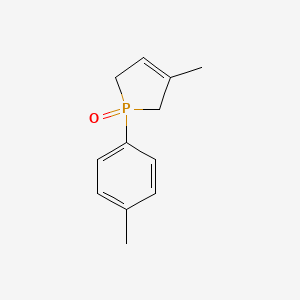


![2-Ethoxy-4-[(3-methylbutyl)carbamoyl]phenyl ethyl carbonate](/img/structure/B14727070.png)

![1,1,1,2,2-Pentafluoro-2-[(pentafluoroethyl)selanyl]ethane](/img/structure/B14727097.png)
